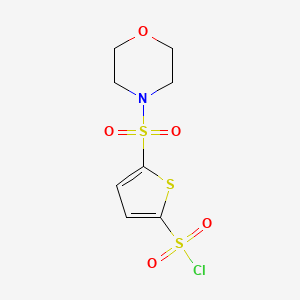

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride

Description

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted with a morpholine-sulfonyl group at the 5-position and a sulfonyl chloride functional group at the 2-position. The morpholine moiety may enhance solubility in polar solvents and influence electronic properties due to its electron-donating nitrogen atom .

Properties

IUPAC Name |

5-morpholin-4-ylsulfonylthiophene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO5S3/c9-17(11,12)7-1-2-8(16-7)18(13,14)10-3-5-15-6-4-10/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSGVJSUKSRFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(S2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Thiophene is reacted with excess chlorosulfonic acid (3–4 equivalents) at 130–140°C for 4–6 hours, often with catalytic sulfuric acid to enhance sulfonation efficiency. The electron-deficient nature of the thiophene ring facilitates successive electrophilic substitutions, with the first sulfonation occurring at the 2-position and the second at the 5-position due to steric and electronic directing effects. The crude product is quenched in ice water to precipitate thiophene-2,5-disulfonyl chloride, which is isolated via filtration and washed to neutrality (yield: ~50–60%).

Challenges and Mitigation

-

Hydrolysis Risk : Sulfonyl chlorides are prone to hydrolysis, necessitating anhydrous conditions and rapid quenching.

-

Regioselectivity : Symmetric thiophene ensures equivalent reactivity at positions 2 and 5, eliminating regioselectivity concerns.

Selective Aminolysis with Morpholine

The disulfonyl chloride intermediate undergoes selective substitution with morpholine to replace one sulfonyl chloride group with a morpholine sulfonamide moiety. This step requires precise stoichiometric control to prevent over-substitution.

Reaction Protocol

Thiophene-2,5-disulfonyl chloride (1.0 mmol) is suspended in dry tetrahydrofuran (THF) under nitrogen. Sodium hydride (60% dispersion in mineral oil, 2.2 mmol) is added at 0–5°C to generate a reactive base, followed by dropwise addition of morpholine (1.1 mmol). The mixture is stirred at ambient temperature for 1–2 hours, during which the sulfonyl chloride at position 5 reacts preferentially due to reduced steric hindrance.

Workup :

-

THF is evaporated under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to 10–11 with 5N NaOH to deprotonate unreacted morpholine.

-

Neutral impurities are extracted with ethyl acetate, and the aqueous layer is acidified to pH 2–3 with HCl to precipitate the product.

-

The crude product is purified via recrystallization (hexanes/ethyl acetate), yielding this compound as a white solid (34–40% yield).

Mechanistic Insights

The reaction proceeds via nucleophilic attack of morpholine’s amine on the electrophilic sulfur atom of the sulfonyl chloride. Sodium hydride deprotonates morpholine, enhancing its nucleophilicity. The selectivity for monosubstitution is achieved by maintaining a 1:1 molar ratio of disulfonyl chloride to morpholine and employing low temperatures to slow reaction kinetics.

Alternative Synthetic Routes

Organometallic Sulfinate Intermediate Approach

A method adapted from sulfinamide synthesis involves generating a thiophene sulfinate intermediate using organometallic reagents and sulfur dioxide surrogates like DABSO (dabco·SO₂).

Steps :

-

Lithiation : Thiophene is treated with n-butyllithium at −78°C to form a lithiated intermediate.

-

Sulfination : Reaction with DABSO yields a sulfinate salt.

-

Chlorination : Treatment with thionyl chloride converts the sulfinate to sulfonyl chloride.

-

Morpholine Incorporation : The sulfonyl chloride reacts with morpholine under basic conditions (triethylamine) to form the target compound.

Advantages :

-

Room-temperature reactions reduce energy input.

-

High functional group tolerance enables modular synthesis.

Limitations :

Comparative Analysis of Methods

Characterization and Quality Control

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.85 (d, J = 4.0 Hz, 1H, thiophene-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 3.65–3.70 (m, 4H, morpholine-H), 3.15–3.20 (m, 4H, morpholine-H).

-

IR (cm⁻¹) : 1365 (S=O asym), 1175 (S=O sym), 680 (C-S).

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 125–127°C (consistent with sulfonamide analogs).

Industrial Applications and Challenges

The compound’s dual sulfonyl groups make it a versatile intermediate in pharmaceuticals (e.g., protease inhibitors) and agrochemicals. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, leading to the formation of different thiophene derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

Substituted Thiophenes: Formed through substitution reactions

Oxidized or Reduced Thiophenes: Formed through oxidation or reduction reactions

Coupled Products: Formed through coupling reactions

Scientific Research Applications

Chemical Synthesis and Intermediates

Versatile Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, which can lead to the formation of diverse derivatives. This property is particularly useful in the development of pharmaceuticals where specific functional groups are required for biological activity .

Reactivity

The presence of both morpholine and thiophene rings enhances its reactivity. The morpholine group can act as a base or nucleophile, while the thiophene ring can engage in electrophilic aromatic substitution reactions. This dual reactivity profile makes it an attractive candidate for synthesizing novel compounds with tailored properties .

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves disrupting cellular processes that lead to programmed cell death, making it a potential candidate for further development as a chemotherapeutic agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating substantial potency. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Agrochemical Applications

Pesticide Development

The sulfonamide structure is known for its herbicidal and fungicidal properties. Research into derivatives of this compound has indicated potential applications in agrochemicals, particularly as herbicides or fungicides targeting specific plant pathogens . The ability to modify the compound's structure to enhance selectivity and efficacy makes it a valuable tool in agricultural science.

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific functionalities. The sulfonyl group can introduce ionic characteristics to polymers, making them suitable for applications in membranes or coatings that require enhanced chemical resistance or conductivity .

Anticancer Research

A study involving MCF-7 cells showed that treatment with this compound resulted in an IC50 value of approximately 25.72 μM, with an apoptosis rate of around 60%. This suggests significant cytotoxic effects on cancer cells, warranting further investigation into its mechanisms and potential as a therapeutic agent.

Antimicrobial Efficacy

In antimicrobial assessments, the compound demonstrated MIC values against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results underline the compound's potential as a basis for new antimicrobial treatments.

Mechanism of Action

The mechanism of action of 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. The thiophene ring can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Morpholine-4-sulfonyl: Likely increases solubility in polar aprotic solvents (e.g., DCM, THF) due to the morpholine ring’s polarity. The sulfonyl group enhances electrophilicity at the thiophene ring, facilitating nucleophilic attack . For example, 5-(2-pyridyl) derivatives exhibit higher melting points (87–89°C) compared to alkyl-substituted analogs . Phenylsulfonyl: Introduces steric bulk, which may hinder reactivity in sterically congested environments .

Synthetic Yields :

- Compounds with isoxazole or thiazole substituents (e.g., 5-(3,5-dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride) are synthesized in high yields (82%) via refluxing with acid chlorides, suggesting robust synthetic routes for heterocyclic derivatives .

- Technical-grade 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride is produced at 90% purity, indicating scalable but less refined processes .

Safety and Handling :

- All sulfonyl chlorides in this class are corrosive and moisture-sensitive, releasing HCl or SO₂ upon hydrolysis. Handling requires inert atmospheres, dry conditions, and personal protective equipment (PPE) .

Biological Activity

5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNOS

- CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a thiophene ring substituted with morpholine and sulfonyl groups, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and urease, which are crucial in various metabolic processes.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.14 |

| Escherichia coli | 10.94 |

| Pseudomonas aeruginosa | 12.00 |

| Bacillus subtilis | 12.96 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. Table 2 summarizes the findings from recent research.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 20.5 |

| A549 (Lung Cancer) | 18.3 |

The IC50 values reflect the concentration required to inhibit cell growth by 50%. These results suggest that the compound may be effective in targeting specific cancer types.

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Z. et al. (2020) reported that the compound exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with MIC values indicating effective inhibition of bacterial growth . -

Anticancer Mechanism :

Research by Kumar et al. (2021) explored the mechanism of action in MCF-7 cells, revealing that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a potential pathway for inducing apoptosis . -

Enzyme Inhibition :

A molecular docking study indicated that this compound binds effectively to the active site of urease, demonstrating its potential as a urease inhibitor .

Q & A

Q. What are the recommended methods for synthesizing 5-(Morpholine-4-sulfonyl)thiophene-2-sulfonyl chloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves two key steps: (1) functionalization of the thiophene ring with a morpholine-sulfonyl group and (2) chlorosulfonation.

- Step 1 : Cyclization of intermediates using reagents like Lawesson’s reagent (for thiophene core formation) or coupling morpholine sulfonamide derivatives to thiophene precursors .

- Step 2 : Oxidative chlorination (e.g., using Cl₂ or SOCl₂) to introduce the sulfonyl chloride group. Optimize by controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and using anhydrous conditions to prevent hydrolysis .

- Efficiency Tips : Monitor reaction progress via TLC or HPLC. Use stoichiometric excess of chlorinating agents (1.2–1.5 eq.) to ensure complete conversion .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with moisture, which triggers hydrolysis to sulfonic acids. Quench accidental spills with sodium bicarbonate .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C. Desiccate with silica gel to prevent moisture ingress. Shelf life: 6–12 months when stored properly .

- Safety Note : The compound is corrosive (H314: Causes severe skin burns). Emergency protocols include rinsing exposed skin with water for 15+ minutes and seeking medical attention .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or elemental analysis (C, H, N, S content) to verify >95% purity .

- Structural Confirmation :

Advanced Research Questions

Q. How do structural modifications to the thiophene or morpholine moieties influence the reactivity and biological activity of sulfonyl chloride derivatives?

Methodological Answer:

- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) enhances electrophilicity, improving nucleophilic substitution reactions. For example, 4-chlorophenyl derivatives show higher stability in aqueous media .

- Morpholine Modifications : Replacing morpholine with pyrrolidine alters solubility and bioavailability. Morpholine’s oxygen atom increases hydrogen-bonding potential, affecting protein target interactions .

- Biological Activity : Sulfonamide derivatives of thiophene sulfonyl chlorides exhibit antitumor (NCI-60 cell line screening) and antioxidant activity (ABTS/DPPH assays). Hydroxyl groups on aromatic rings enhance antioxidant capacity (e.g., IC₅₀ = 13.12 μM for 4e vs. 15.49 μM for quercetin) .

Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?

Methodological Answer:

- Hydrolysis : Sulfonyl chloride reacts with moisture to form sulfonic acids. Mitigate by using anhydrous solvents (e.g., dry DCM) and inert atmospheres .

- Over-Chlorination : Excess Cl₂ can chlorinate the thiophene ring. Control by stepwise addition of chlorinating agents and monitoring via LC-MS .

- By-Product Formation : Lawesson’s reagent may generate sulfur by-products. Purify via column chromatography (hexane/ethyl acetate) or recrystallization .

Q. How can researchers evaluate the stability of this compound under varying experimental conditions (pH, temperature)?

Methodological Answer:

- Thermal Stability : Conduct TGA/DSC to determine decomposition temperature (>110°C based on analogs). Store below 25°C to prevent degradation .

- pH Stability : Perform kinetic studies in buffered solutions (pH 2–12). The compound is most stable at pH 4–6; acidic/basic conditions accelerate hydrolysis to sulfonic acids .

- Light Sensitivity : UV-Vis spectroscopy shows absorbance peaks at 260–280 nm. Store in amber vials to prevent photodegradation .

Q. What methodologies are used to assess the compound’s potential as a precursor for bioactive sulfonamides?

Methodological Answer:

- Sulfonamide Synthesis : React with amines (e.g., aniline, morpholine) in THF at 0°C. Monitor by TLC (Rf shift from 0.7 to 0.4 in hexane/EtOAc 3:1) .

- Bioactivity Screening :

- Antitumor : NCI-60 cell line assays (GI₅₀ values < 1 μM indicate high potency) .

- Antioxidant : DPPH/ABTS radical scavenging assays (IC₅₀ < 20 μM is significant) .

- QSAR Modeling : Use computational tools (e.g., Gaussian) to correlate electronic properties (HOMO/LUMO energies) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.